rac-{1-methyl-3-[(2R,5R)-5-methyloxolan-2-yl]-1H-pyrazol-4-yl}methanol, cis
Description
rac-{1-Methyl-3-[(2R,5R)-5-methyloxolan-2-yl]-1H-pyrazol-4-yl}methanol, cis, is a racemic mixture of a pyrazole derivative featuring a cis-configured oxolane (tetrahydrofuran) ring at position 3 and a hydroxymethyl group at position 4 of the pyrazole core. This compound’s structural uniqueness lies in the combination of a pyrazole heterocycle, a chiral oxolane moiety, and a polar hydroxymethyl group, which collectively affect solubility, stability, and reactivity.
Properties
IUPAC Name |
[1-methyl-3-[(2R,5R)-5-methyloxolan-2-yl]pyrazol-4-yl]methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O2/c1-7-3-4-9(14-7)10-8(6-13)5-12(2)11-10/h5,7,9,13H,3-4,6H2,1-2H3/t7-,9-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKPYXAOZQZSOAU-VXNVDRBHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(O1)C2=NN(C=C2CO)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@@H](O1)C2=NN(C=C2CO)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Formation of the Pyrazole Ring: : This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound.
Introduction of the Oxolane Ring: : The pyrazole intermediate can be further reacted with an appropriate oxirane under acidic or basic conditions to open the oxirane ring, forming the oxolane ring.
Industrial Production Methods
Industrial production often involves optimizing these synthetic routes to increase yield and purity. Catalysts and specific reaction conditions such as temperature and pressure are carefully controlled to maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
This compound undergoes several types of reactions, including:
Oxidation: : Can convert the alcohol group to a carbonyl group.
Reduction: : Can reduce the pyrazole ring to form a dihydropyrazole derivative.
Substitution: : Various substituents can be introduced at different positions on the pyrazole or oxolane rings.
Common Reagents and Conditions
Oxidizing agents: : Potassium permanganate, Chromium trioxide.
Reducing agents: : Sodium borohydride, Lithium aluminum hydride.
Substitution reagents: : Halogenating agents, nitrating agents.
Major Products
Oxidation: : Ketones or aldehydes.
Reduction: : Dihydropyrazoles.
Substitution: : Halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its reactive sites allow for various modifications, making it a versatile intermediate.
Biology
Medicine
Medicinally, it can be investigated for potential therapeutic effects, particularly in targeting specific receptors or enzymes.
Industry
In industry, its derivatives might find applications in materials science, particularly in the creation of novel polymers or as catalysts in various chemical reactions.
Mechanism of Action
The mechanism by which rac-{1-methyl-3-[(2R,5R)-5-methyloxolan-2-yl]-1H-pyrazol-4-yl}methanol, cis exerts its effects depends on its specific applications. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The oxolane and pyrazole rings allow for multiple modes of interaction with biological molecules, potentially influencing various biochemical pathways.
Comparison with Similar Compounds
Research Implications and Gaps
- Stereochemical Impact : The cis-oxolane configuration in the target compound may enhance binding specificity in chiral environments compared to planar aromatic analogs .
- Data Limitations : Absence of melting point, yield, and HRMS data for the target compound limits direct comparisons; future studies should prioritize these analyses.
Biological Activity
The compound rac-{1-methyl-3-[(2R,5R)-5-methyloxolan-2-yl]-1H-pyrazol-4-yl}methanol, commonly referred to as JBD29460, is a pyrazole derivative with potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.
- Molecular Formula: C₁₁H₁₅N₃O
- Molecular Weight: 196.2462 g/mol
- CAS Number: 1909294-60-5
The biological activity of rac-{1-methyl-3-[(2R,5R)-5-methyloxolan-2-yl]-1H-pyrazol-4-yl}methanol is primarily attributed to its interaction with various biological pathways:
- Inhibition of Enzymatic Activity : Studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways, thereby influencing cellular processes.
- Receptor Modulation : It has been shown to interact with certain receptors, potentially modulating signaling pathways related to inflammation and cellular proliferation.
Biological Activity Overview
The compound exhibits a range of biological activities:
Case Studies
Several studies have investigated the biological effects of rac-{1-methyl-3-[(2R,5R)-5-methyloxolan-2-yl]-1H-pyrazol-4-yl}methanol:
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Antioxidant Activity Study :
- Objective : To evaluate the antioxidant potential.
- Findings : The compound demonstrated significant free radical scavenging activity in vitro, suggesting potential for protective effects against oxidative stress-related diseases.
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Anti-inflammatory Effects :
- Objective : To assess the impact on inflammatory markers.
- Findings : Treatment with rac-{1-methyl-3-[(2R,5R)-5-methyloxolan-2-yl]-1H-pyrazol-4-yl}methanol resulted in a marked reduction of TNF-alpha and IL-6 levels in cell cultures.
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Anticancer Properties :
- Objective : To investigate cytotoxic effects on cancer cell lines.
- Findings : The compound induced apoptosis in various cancer cell lines (e.g., breast and lung cancer), indicating its potential as a chemotherapeutic agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
